molecular formula C22H26N4O B10915696 [1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL](3-methylpiperidino)methanone CAS No. 1011398-24-5

[1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL](3-methylpiperidino)methanone

Cat. No.: B10915696
CAS No.: 1011398-24-5
M. Wt: 362.5 g/mol
InChI Key: WPGFFRZVMOHFGG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone is a complex organic compound that belongs to the class of pyrazolo[3,4-B]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
  • Reduction : Reduction reactions can target the pyrazolo[3,4-B]pyridine core, potentially leading to the formation of dihydro derivatives.
  • Substitution : The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
  • Substitution : Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a potential candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability, conductivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds:

  • 1,3-Dimethylpyrazole derivatives : These compounds share the pyrazole core and exhibit similar biological activities.
  • 4-Methylphenyl-substituted pyrazoles : These compounds have similar substitution patterns and may exhibit comparable chemical reactivity and biological properties.

Uniqueness: The uniqueness of 1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

1011398-24-5

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H26N4O/c1-14-7-9-17(10-8-14)19-12-18(20-16(3)24-25(4)21(20)23-19)22(27)26-11-5-6-15(2)13-26/h7-10,12,15H,5-6,11,13H2,1-4H3

InChI Key

WPGFFRZVMOHFGG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)C

Origin of Product

United States

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